molecular formula C12H23NO3 B1415306 tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate CAS No. 869557-80-2

tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate

Cat. No.: B1415306
CAS No.: 869557-80-2
M. Wt: 229.32 g/mol
InChI Key: YDHRVQOOFFRWDN-UHFFFAOYSA-N
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Description

Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is an organic compound with the chemical formula C13H25NO3. It is known for its use as a difunctional reagent in various chemical syntheses, particularly in the synthesis of phosphatidyl ethanolamines and ornithine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethyl and 3-methylbut-2-en-1-yl groups under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the product and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in biochemical pathways by mimicking natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both stability and reactivity, making it a valuable compound in various fields of research and industry .

Biological Activity

tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is an organic compound notable for its complex structure, which includes a tert-butyl group, a hydroxyethyl moiety, and a vinyl side chain. Its molecular formula is C₁₂H₂₃NO, and it has a molecular weight of 229.32 g/mol. The compound's unique functional groups suggest potential reactivity and biological activity, making it an area of interest in medicinal chemistry and materials science.

The compound exhibits several key chemical characteristics:

  • Reactivity : The presence of the carbamate group allows for hydrolysis under acidic or basic conditions, leading to the formation of amines and alcohols. The vinyl group may enable polymerization or cross-linking reactions.
  • Synthesis : Typically synthesized through the reaction of tert-butyl carbamate with 2-hydroxyethyl acrylate or related vinyl compounds under controlled conditions, often facilitated by catalysts to enhance yield and selectivity.

Preliminary studies suggest that compounds similar to this compound can interact with various enzymes and receptors, potentially influencing metabolic pathways. This interaction is crucial for understanding its behavior within biological systems.

Potential Therapeutic Applications

Research indicates that the compound may have applications in treating conditions related to enzyme inhibition and receptor modulation. For instance, studies on related compounds have shown protective effects against neurodegenerative processes, such as those induced by amyloid beta peptides in astrocytes .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

  • Neuroprotective Effects : A recent study demonstrated that a related compound exhibited moderate protective effects in astrocytes against amyloid beta-induced toxicity. This was attributed to a reduction in inflammatory markers like TNF-α and free radicals .
  • Inhibition Studies : Research on carbamate derivatives has shown potential as inhibitors for various enzymes, including acetylcholinesterase, which is relevant in Alzheimer's disease treatment strategies .

Comparative Analysis

The following table summarizes the structural differences between this compound and other similar compounds:

Compound NameMolecular FormulaKey Features
tert-butyl N-(2-hydroxyethyl)carbamateC₉H₁₉NO₂Lacks vinyl group; simpler structure
tert-butyl 2-methylbut-3-YN-2-ylcarbamateC₁₀H₁₇NO₂Contains a different alkyne functionality
tert-butyl allyl(2-hydroxyethyl)carbamateC₁₁H₂₃NO₂Allyl group instead of methylbutenyl
This compound C₁₂H₂₃NO Unique combination of hydroxyethyl and vinyl side chain

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-(3-methylbut-2-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h6,14H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHRVQOOFFRWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN(CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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